
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
Übersicht
Beschreibung
“2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 101258-96-2. It has a molecular weight of 143.23 and is described as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 . This indicates that the compound has a pyrrolidine ring attached to a propanol group with a methyl branch.Physical And Chemical Properties Analysis
This compound is described as an oil .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Summary of the Application
The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Methods of Application or Experimental Procedures
The new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives . This process was carried out at 180 °C for 1 hour .
Results or Outcomes
This structural change did not improve the pharmacological activity compared with the previously mentioned compound .
Crystallography
Summary of the Application
The compound “2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one” is used in the field of crystallography . It is used to study the conformation of the five-membered ring and the dihedral angle between the benzene ring and the plane of the amide group .
Methods of Application or Experimental Procedures
The compound was studied using X-ray crystallography . The crystal structure was determined using a diffractometer .
Results or Outcomes
The dihedral angle between the benzene ring and the plane of the amide group was found to be 80.6 (1)° . In the crystal, molecules are connected via weak C-H⋯O hydrogen bonds, forming chains along the c-axis direction .
Eigenschaften
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


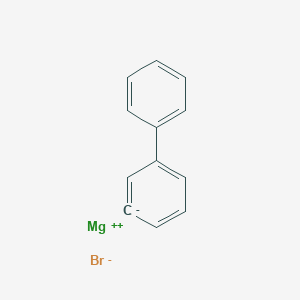
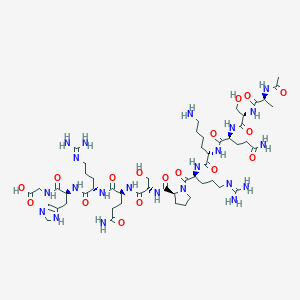
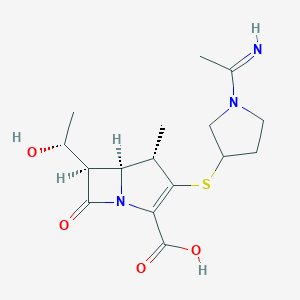
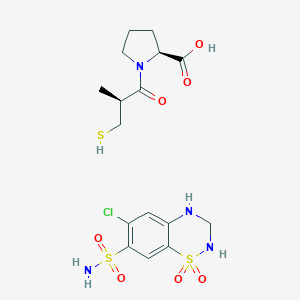
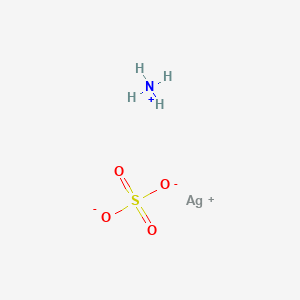

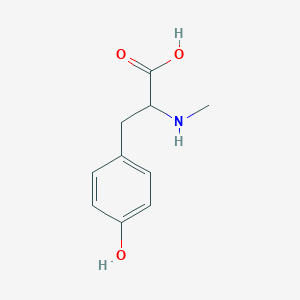
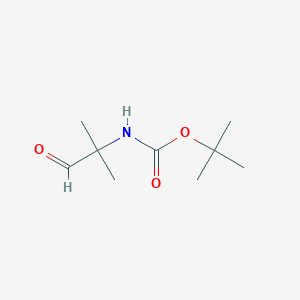

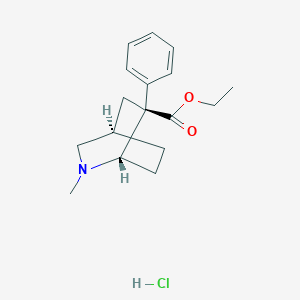
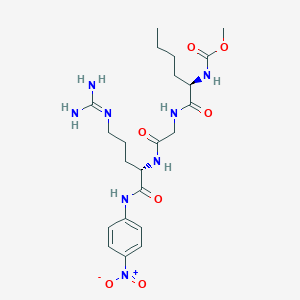
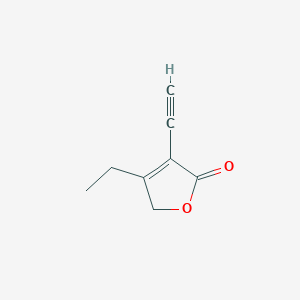
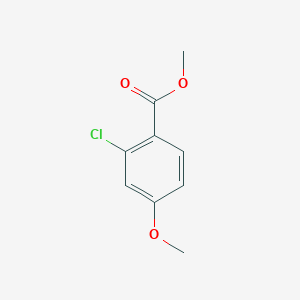
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)